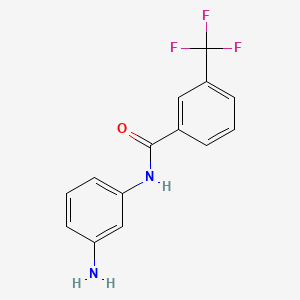
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenylamine) with a trifluoromethyl-containing carboxylic acid or acid chloride to form the amide bond .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide, amino, and trifluoromethyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The amino group could potentially be acylated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .科学的研究の応用
Anticancer Properties
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide exhibits potential in cancer treatment. Studies have identified compounds with similar structures that inhibit histone deacetylases (HDACs), which play a crucial role in the proliferation of cancer cells and induce apoptosis (Zhou et al., 2008). Additionally, certain derivatives of this compound have shown inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).
Antioxidant Activity
Research indicates that amino-substituted benzamide derivatives, similar to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide, can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these compounds is important in understanding their free radical scavenging activity (Jovanović et al., 2020).
Material Science Applications
In the field of material science, semifluorinated aromatic compounds related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide have been used to synthesize new polyamides. These polyamides are notable for their solubility in organic solvents, high molecular weight, and good thermal stability, which are significant properties for advanced technological applications (Bera et al., 2012).
Anti-Plasmodial Activity
Research on N-acylated furazan-3-amines, which are structurally related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide, has revealed promising antiplasmodial activities against strains of Plasmodium falciparum. These studies help in understanding the structure-activity relationships essential for developing new antimalarial agents (Hermann et al., 2021).
Antibacterial Properties
Compounds structurally related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide have been synthesized and tested for their antibacterial activity. Studies have found that certain derivatives exhibit significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Photolysis Studies
Investigations into the photolysis of compounds like flutolanil, which shares a similar trifluoromethyl benzamide component, provide insights into the environmental fate and behavior of these compounds. Such studies are crucial for understanding the degradation and transformation products of these compounds in different environmental conditions (Tsao & Eto, 1991).
Safety and Hazards
特性
IUPAC Name |
N-(3-aminophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-1-3-9(7-10)13(20)19-12-6-2-5-11(18)8-12/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAWUMXNUGWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
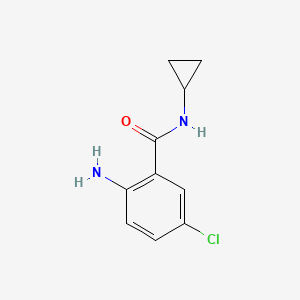
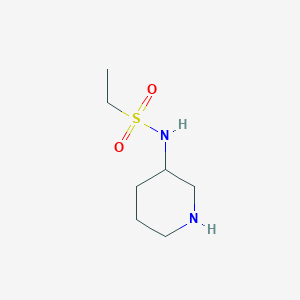
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)
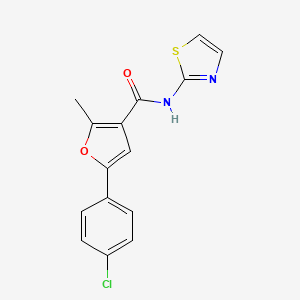
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
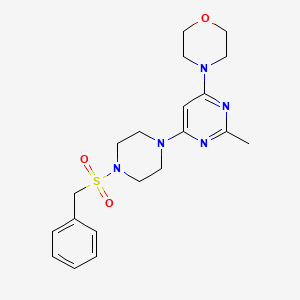
![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)
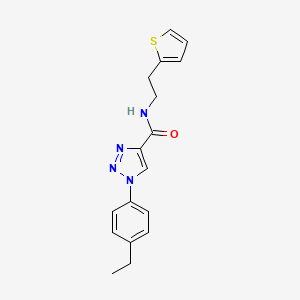
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)